(6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
(6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an ethoxy group and a quinoline ring with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as ethyl cyanoacetate, the pyrimidine ring is formed through a series of condensation reactions.
Ethoxylation: The pyrimidine ring is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Quinoline Ring Formation: The quinoline ring is synthesized separately, often starting from aniline derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the ethoxypyrimidine and methylquinoline moieties using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The ethoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Medicine
Drug Development: Explored for its potential in developing new drugs, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved.
Comparison with Similar Compounds
Similar Compounds
(6-methoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
(6-ethoxypyrimidin-4-yl)(6-ethyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Ethoxy Group: The presence of the ethoxy group on the pyrimidine ring can influence the compound’s reactivity and interaction with biological targets.
Methyl Group: The methyl group on the quinoline ring can affect the compound’s electronic properties and stability.
This detailed article provides a comprehensive overview of (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-22-16-10-14(18-11-19-16)17(21)20-8-4-5-13-9-12(2)6-7-15(13)20/h6-7,9-11H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFHZVFIYIVPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCCC3=C2C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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